molecular formula C8H7ClN2 B044226 3-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 113855-44-0

3-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B044226
CAS No.: 113855-44-0
M. Wt: 166.61 g/mol
InChI Key: LZWQRJCTKNIQFT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the chloromethyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

3-(Chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Safety and Hazards

While specific safety and hazard information for 3-(Chloromethyl)imidazo[1,2-a]pyridine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by chloromethylation. One common method includes the use of paraformaldehyde and hydrochloric acid under reflux conditions to introduce the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to more saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Saturated imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core structure.

    3-Amino-imidazo[1,2-a]pyridine: Contains an amino group instead of a chloromethyl group.

    Imidazo[1,2-b]pyridazine: A related heterocycle with different nitrogen positioning.

Uniqueness: 3-(Chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable scaffold in drug discovery.

Properties

IUPAC Name

3-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQRJCTKNIQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406603
Record name 3-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113855-44-0
Record name 3-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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